2-[4-(Butan-2-ylamino)quinazolin-2-yl]phenol
Overview
Description
The compound is a phenol derivative, which are aromatic compounds containing a hydroxyl group (-OH) attached to a carbon atom in a benzene ring . It also contains a quinazoline group, which is a type of nitrogen-containing heterocycle . The “sec-butylamino” part suggests the presence of a secondary butylamine group, which is an amine with the formula CH3CH2CH(NH2)CH3 .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the quinazoline and phenol groups, as well as the sec-butylamino group. Detailed structural analysis would require advanced techniques such as NMR spectroscopy .Chemical Reactions Analysis
Phenols are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution and oxidation . Quinazolines can participate in reactions such as ring-opening, while amines like sec-butylamine can undergo reactions such as alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Phenols generally have higher boiling points than similar alcohols due to stronger hydrogen bonding . Quinazolines are typically crystalline solids .Mechanism of Action
Target of Action
Phenolic compounds, which this molecule is a part of, are known to exhibit significant antibacterial activity . They can affect the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Mode of Action
Phenolic compounds generally interact with bacterial cells, leading to changes in their growth patterns . The effects can range from bacterial growth stimulation to antibacterial activity and depend on the specific bacterial strains .
Biochemical Pathways
Phenolic compounds, including 2-[4-(sec-butylamino)-2-quinazolinyl]phenol, are formed via the shikimate pathway in higher plants and microorganisms . This pathway consists of seven reaction steps, beginning with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(butan-2-ylamino)quinazolin-2-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-12(2)19-17-13-8-4-6-10-15(13)20-18(21-17)14-9-5-7-11-16(14)22/h4-12,22H,3H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHNDRMSZPEPBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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